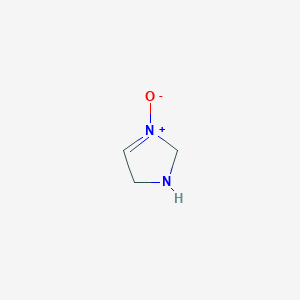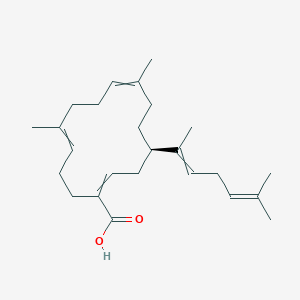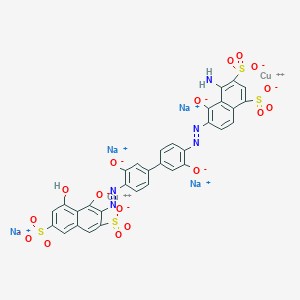
Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt is a complex organic compound with the molecular formula C36H25N9O13S2 and a molecular weight of 855.766 g/mol . This compound is known for its vibrant color properties and is often used in various industrial applications, including dyes and pigments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, primarily focusing on azo coupling reactions. The process begins with the diazotization of aromatic amines, followed by coupling with naphthalenesulfonic acid derivatives. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salts.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The final product is purified through crystallization and filtration techniques to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl groups allows for oxidation reactions, forming quinones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Aromatic substitution reactions can occur, especially in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its vibrant color properties.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mécanisme D'action
The mechanism of action of this compound involves its ability to interact with various molecular targets through its azo and hydroxyl groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s vibrant color properties are due to the extensive conjugation of its azo groups, which absorb visible light.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzoic acid, 4-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt
- Benzoic acid, 3-((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)azo)-2-hydroxy-, trisodium salt
Uniqueness
The uniqueness of Benzoic acid, 5-((4-(((4-((8-amino-1-hydroxy-7-((4-nitrophenyl)azo)-3,6-disulfo-2-naphthalenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-2-hydroxy-, trisodium salt lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This specific arrangement of functional groups enhances its stability and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
72829-14-2 |
|---|---|
Formule moléculaire |
C36H22N9Na3O13S2 |
Poids moléculaire |
921.7 g/mol |
Nom IUPAC |
trisodium;5-[[4-[[4-[[8-amino-1-hydroxy-7-[(4-nitrophenyl)diazenyl]-3,6-disulfonatonaphthalen-2-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C36H25N9O13S2.3Na/c37-31-30-19(15-28(59(53,54)55)32(31)43-40-23-9-12-25(13-10-23)45(51)52)16-29(60(56,57)58)33(34(30)47)44-41-22-7-5-20(6-8-22)38-35(48)18-1-3-21(4-2-18)39-42-24-11-14-27(46)26(17-24)36(49)50;;;/h1-17,46-47H,37H2,(H,38,48)(H,49,50)(H,53,54,55)(H,56,57,58);;;/q;3*+1/p-3 |
Clé InChI |
OYXBLKZRSIWIMJ-UHFFFAOYSA-K |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=CC(=C(C=C6)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


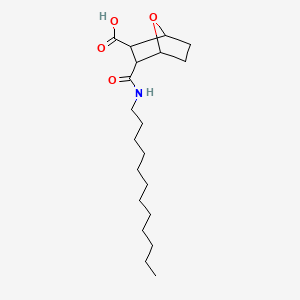
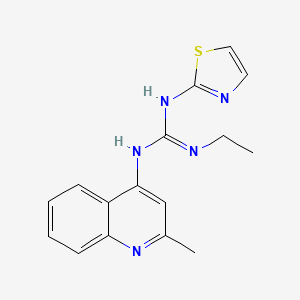


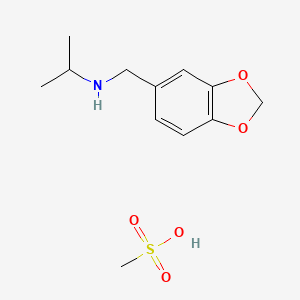
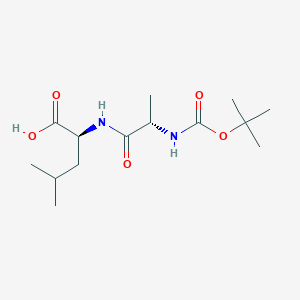


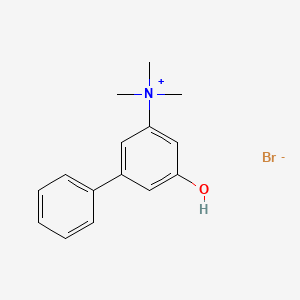
![5-[3-(4-Hydroxy-2-methoxyphenyl)propyl]-2-methoxyphenol](/img/structure/B14463094.png)

